Ethyl 2-[5,7-dimethyl-2-(3-nitrobenzoyl)imino-1,3-benzothiazol-3-yl]acetate
Description
Ethyl 2-[5,7-dimethyl-2-(3-nitrobenzoyl)imino-1,3-benzothiazol-3-yl]acetate is a benzothiazole-derived compound featuring a 3-nitrobenzoyl imino group and ethyl acetate moiety. The 3-nitrobenzoyl group may enhance interactions with enzyme active sites, as observed in thioester analogs with similar substituents .
Properties
IUPAC Name |
ethyl 2-[5,7-dimethyl-2-(3-nitrobenzoyl)imino-1,3-benzothiazol-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O5S/c1-4-28-17(24)11-22-16-9-12(2)8-13(3)18(16)29-20(22)21-19(25)14-6-5-7-15(10-14)23(26)27/h5-10H,4,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPMDABIUIKUVAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=CC(=CC(=C2SC1=NC(=O)C3=CC(=CC=C3)[N+](=O)[O-])C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-[5,7-dimethyl-2-(3-nitrobenzoyl)imino-1,3-benzothiazol-3-yl]acetate is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, and potential applications based on existing research.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 413.45 g/mol. The compound features a benzothiazole core substituted with a nitrobenzoyl group and an ethyl acetate moiety, which are critical for its biological activities.
Antimicrobial Activity
Research indicates that benzothiazole derivatives, including this compound, exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds demonstrate moderate to potent activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli . The presence of electron-withdrawing groups like nitro groups is often linked to enhanced antimicrobial efficacy.
| Compound | Target Bacteria | Activity Level |
|---|---|---|
| This compound | S. aureus | Moderate |
| Benzothiazole Derivative A | E. coli | Potent |
| Benzothiazole Derivative B | Klebsiella pneumoniae | Moderate |
Antioxidant Activity
Benzothiazole derivatives have also shown promising antioxidant properties. In vitro assays indicate that these compounds can scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases . The antioxidant activity is often measured using assays such as DPPH (1,1-diphenyl-2-picrylhydrazyl) and ABTS (2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid)).
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from benzothiazole precursors. A common synthetic route includes the following steps:
- Formation of Benzothiazole Core : Starting from 2-aminobenzenethiol and appropriate carbonyl compounds.
- Nitro Substitution : Introduction of the nitro group at the benzoyl position through electrophilic aromatic substitution.
- Acetate Formation : Reaction with ethyl acetoacetate to form the final acetate derivative.
This synthetic pathway highlights the compound's accessibility for further modifications and potential applications in drug development .
Case Study 1: Antibacterial Efficacy
A study evaluated the antibacterial efficacy of several benzothiazole derivatives against clinical isolates of Staphylococcus aureus. This compound was tested alongside standard antibiotics. Results indicated that this compound exhibited comparable activity to ampicillin at certain concentrations .
Case Study 2: Antioxidant Potential
In another study assessing the antioxidant potential of various benzothiazole derivatives, this compound demonstrated significant free radical scavenging activity in DPPH assays, suggesting its potential use in formulations aimed at oxidative stress mitigation .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
Thioester Derivatives (Ethyl 2-((3-nitrobenzoyl)thio)acetate, II)
- Structure: Replaces the imino-benzothiazole core with a thioester linkage (-S-CO-).
- Activity : Inhibits phospholipase A2 (PLA2) with an IC50 of 305.4 µM, attributed to interactions with the catalytic site and hydrophobic channel of PLA2 . Molecular docking suggests nitro group positioning influences binding affinity .
- Synthesis : Prepared via reaction of ethyl 2-mercaptoacetate with 3-nitrobenzoyl chloride in pyridine .
Chloro- and Bromo-Substituted Benzothiazoles
- Example : Ethyl 2-(4-chloro-2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)acetate () features a 4-chloro-2-oxo group.
- Synthesis : Derived from condensation reactions involving chlorinated precursors .
C. Sulfamoyl-Substituted Benzothiazole ()
- Structure: Contains a 2-chlorobenzoyl imino group and sulfamoyl substituent.
D. Imidazole-Based Acetates ()
- Example : Ethyl 2-[5-(4-chlorophenyl)-2-phenyl-1H-imidazol-4-yl] acetate.
- Key Difference : Replaces benzothiazole with an imidazole ring, altering electronic properties and steric bulk. Such compounds are studied for antimicrobial and anticancer activities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
